(2,6-Dichloro-5-Fluoropyridin-3-Yl)(Piperidino)Methanone
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Overview
Description
(2,6-Dichloro-5-Fluoropyridin-3-Yl)(Piperidino)Methanone is a chemical compound that belongs to the class of fluorinated pyridines. This compound is characterized by the presence of both chlorine and fluorine atoms on the pyridine ring, as well as a piperidino group attached to the methanone moiety. The unique combination of these substituents imparts distinct chemical and biological properties to the compound, making it of interest in various fields of scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,6-Dichloro-5-Fluoropyridin-3-Yl)(Piperidino)Methanone typically involves the fluorination of pyridine derivatives. One common method includes the reaction of 3-bromo-2-nitropyridine with tetrabutylammonium fluoride (Bu4N+F−) in dimethylformamide (DMF) at room temperature to form 2-fluoro-3-bromopyridine . This intermediate can then undergo further reactions to introduce the chlorine atoms and the piperidino group.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using fluorinating agents such as aluminum fluoride (AlF3) and copper(II) fluoride (CuF2) at elevated temperatures (450–500°C) to achieve high yields of fluorinated pyridine derivatives
Chemical Reactions Analysis
Types of Reactions
(2,6-Dichloro-5-Fluoropyridin-3-Yl)(Piperidino)Methanone undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of electron-withdrawing chlorine and fluorine atoms on the pyridine ring.
Oxidation and Reduction: The methanone moiety can undergo oxidation and reduction reactions, leading to the formation of different functional groups.
Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate (KMnO4) for oxidation reactions.
Reducing Agents: Such as sodium borohydride (NaBH4) for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted pyridines, while oxidation and reduction can yield different functionalized derivatives.
Scientific Research Applications
(2,6-Dichloro-5-Fluoropyridin-3-Yl)(Piperidino)Methanone has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex fluorinated heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of (2,6-Dichloro-5-Fluoropyridin-3-Yl)(Piperidino)Methanone involves its interaction with specific molecular targets and pathways. The presence of fluorine and chlorine atoms enhances its ability to interact with biological macromolecules, potentially inhibiting enzymes or receptors involved in disease processes. The piperidino group may also contribute to its binding affinity and selectivity towards certain targets .
Comparison with Similar Compounds
Similar Compounds
2-Fluoropyridine: A simpler fluorinated pyridine with only a fluorine atom on the ring.
2,6-Difluoropyridine: Contains two fluorine atoms on the pyridine ring.
3-Bromo-2-nitropyridine: An intermediate used in the synthesis of fluorinated pyridines.
Uniqueness
(2,6-Dichloro-5-Fluoropyridin-3-Yl)(Piperidino)Methanone is unique due to the combination of chlorine, fluorine, and piperidino substituents, which impart distinct chemical and biological properties. This makes it a valuable compound for various applications in scientific research and industry .
Properties
Molecular Formula |
C11H11Cl2FN2O |
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Molecular Weight |
277.12 g/mol |
IUPAC Name |
(2,6-dichloro-5-fluoropyridin-3-yl)-piperidin-1-ylmethanone |
InChI |
InChI=1S/C11H11Cl2FN2O/c12-9-7(6-8(14)10(13)15-9)11(17)16-4-2-1-3-5-16/h6H,1-5H2 |
InChI Key |
MKIGYKRJIKJKDD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC(=C(N=C2Cl)Cl)F |
Origin of Product |
United States |
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